2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol
Overview
Description
Physical and Chemical Properties Analysis
The molecular weight of “2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol” is 228.25 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.
Scientific Research Applications
Anticancer and Anti-Inflammatory Applications
A study has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents, which indicates their relevance in anti-inflammatory and cancer research (Rahmouni et al., 2016).
Antibacterial and Antifungal Properties
Research on new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and thiadiazole derivatives has highlighted their potential in antimicrobial applications, particularly for their antitrypanosomal activity, which is significant in the context of infectious disease treatment and prevention (Abdelriheem et al., 2017).
Synthesis and Applications in Organic Chemistry
A method for direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, with subsequent conversion to dipyridopyrimidinones, showcases the compound's utility in synthetic organic chemistry, potentially leading to new materials or drugs with bactericidal and fungicidal activity (Bentabed-Ababsa et al., 2010).
Pharmacokinetic Modeling and Drug Metabolism
Studies involving pharmacokinetic modeling and simulation have utilized related compounds to predict human plasma concentration-time profiles, demonstrating the importance of these compounds in understanding drug metabolism and distribution for clinical development (Kamimura et al., 2017).
Inhibitory Effects on Cyclin-Dependent Kinases
Research identifying potent inhibitors of cyclin-dependent kinases (CDKs) indicates the relevance of similar compounds in cancer therapy by inhibiting cell cycle progression, highlighting the broader applicability of such compounds in therapeutic interventions (Shimamura et al., 2006).
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-4-(5-methylpyrazin-2-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7-5-14-10(6-13-7)9-4-11(17)16-12(15-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMXLAWNFKMYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=O)NC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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